molecular formula C5H3ClFNO2S B13148581 4-Fluoropyridine-2-sulfonyl chloride CAS No. 1060809-57-5

4-Fluoropyridine-2-sulfonyl chloride

Cat. No.: B13148581
CAS No.: 1060809-57-5
M. Wt: 195.60 g/mol
InChI Key: MSLOKMZPIDTOAR-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine precursor. One common method involves the reaction of 4-fluoropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoropyridine-2-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-4-sulfonyl chloride
  • 3-Fluoropyridine-2-sulfonyl chloride
  • 4-Chloropyridine-2-sulfonyl chloride
  • 4-Bromopyridine-2-sulfonyl chloride

Uniqueness

4-Fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct chemical properties. The fluorine atom at the 4-position enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to its analogs, the presence of the fluorine atom provides unique electronic effects that influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

1060809-57-5

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.60 g/mol

IUPAC Name

4-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H

InChI Key

MSLOKMZPIDTOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)S(=O)(=O)Cl

Origin of Product

United States

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